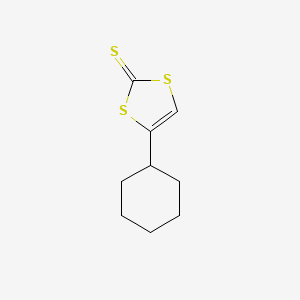
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate, also known as MIQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. MIQP is a quinoxaline derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth, inflammation, and microbial growth. methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has shown promising results in inhibiting the growth of cancer cells, inflammation, and microbial growth. However, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
Direcciones Futuras
There are several future directions for the study of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate. Another area of research could focus on the development of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential applications of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Finally, more studies could be conducted to investigate the potential side effects and toxicity of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate in vivo.
Métodos De Síntesis
The synthesis of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate involves a multi-step process that begins with the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form 2-nitrophenylhydrazone. This intermediate compound is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)-N-(2-nitrophenyl)hydrazinecarboxamide. The final step involves the reaction of this intermediate compound with methyl 3-bromo-2-(quinoxalin-2-yl)propanoate to form methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been studied for its potential applications in various areas of research, including cancer treatment, anti-inflammatory agents, and antimicrobial agents. methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has exhibited antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-28-21(27)18(10-13-11-22-15-7-3-2-6-14(13)15)25-20(26)19-12-23-16-8-4-5-9-17(16)24-19/h2-9,11-12,18,22H,10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKZRVGJKQPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)



![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)



![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)
